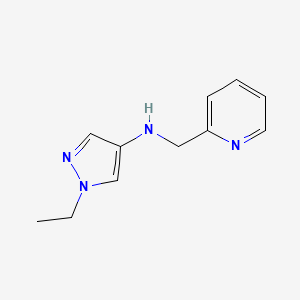

1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a pyridin-2-ylmethyl group. The compound’s molecular formula is C12H14N4, and it has a molecular weight of approximately 214.27 g/mol.

Preparation Methods

The synthesis of 1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Alkylation: The pyrazole ring is then alkylated with ethyl halides to introduce the ethyl group.

N-alkylation: The final step involves the N-alkylation of the pyrazole with pyridin-2-ylmethyl halide under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry, forming stable complexes with metal ions that can be utilized in catalysis and material science.

Biology: It has shown promise in biological studies, particularly in the inhibition of certain enzymes and receptors, making it a candidate for drug development.

Medicine: Preliminary studies suggest its potential use in the treatment of neurodegenerative diseases and cancer due to its ability to induce apoptosis in cancer cells and its antioxidant properties.

Industry: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine is not fully understood. it is believed to exert its effects through the formation of stable complexes with metal ions, which can interact with biological molecules such as proteins and DNA. These interactions can lead to changes in cellular processes, including the induction of apoptosis in cancer cells and the protection of cells from oxidative damage.

Comparison with Similar Compounds

1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine can be compared to other similar compounds, such as:

1-Ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide: This compound has a similar structure but includes a carboxamide group, which may alter its reactivity and applications.

1-Ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a versatile compound for various applications.

Biological Activity

1-Ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine, a compound with the CAS number 1006465-80-0, has been studied for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies, highlighting its applications in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring, which is known for its stability and versatility in drug design. The presence of the pyridinyl group enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C12H14N4 |

| Molecular Weight | 218.26 g/mol |

| CAS Number | 1006465-80-0 |

| Solubility | Soluble in DMSO |

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

- HeLa Cells (Cervical Cancer) : Compounds displayed an average growth inhibition of 38.44% .

- HepG2 Cells (Liver Cancer) : Mean growth inhibition was reported at 54.25% .

These findings suggest that modifications on the pyrazole core can lead to enhanced cytotoxic effects against cancer cells while maintaining low toxicity to normal cells.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Inhibiting the release of pro-inflammatory cytokines like TNF-alpha has been a focal point of research. For example, certain derivatives have shown the ability to inhibit LPS-induced TNF-alpha release in cellular models, indicating potential applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The SAR studies indicate that variations in substituents on the pyrazole ring significantly affect biological activity. For instance:

- N-substitution : The introduction of different alkyl or aryl groups at position N1 can either enhance or diminish the antiproliferative activity against cancer cell lines.

- Hydrogen Bonding : The ability of the pyrazole moiety to form hydrogen bonds plays a crucial role in its interaction with target proteins, influencing its efficacy as a kinase inhibitor .

Case Study 1: Anticancer Properties

A study focusing on a series of pyrazole derivatives, including this compound, demonstrated potent anticancer activity through high-throughput screening methods. The results indicated that specific substitutions on the pyrazole scaffold could lead to compounds with IC50 values below 10 µM against various cancer cell lines, including non-small cell lung cancer and ovarian cancer .

Case Study 2: Anti-inflammatory Mechanism

Another investigation into the anti-inflammatory mechanisms revealed that derivatives could inhibit key signaling pathways involved in inflammation. Specifically, compounds were shown to block the phosphorylation of HSP27 and inhibit MAPK pathways, which are critical in inflammatory responses .

Properties

Molecular Formula |

C11H14N4 |

|---|---|

Molecular Weight |

202.26 g/mol |

IUPAC Name |

1-ethyl-N-(pyridin-2-ylmethyl)pyrazol-4-amine |

InChI |

InChI=1S/C11H14N4/c1-2-15-9-11(8-14-15)13-7-10-5-3-4-6-12-10/h3-6,8-9,13H,2,7H2,1H3 |

InChI Key |

SEXHGXIRLLZXDT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NCC2=CC=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.